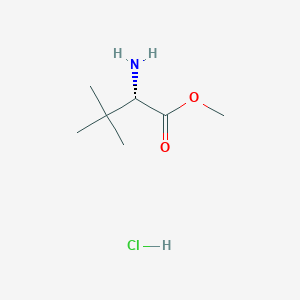

Methyl L-tert-leucinate hydrochloride

Description

L-tert-Leucine methyl ester hydrochloride (CAS: 63038-27-7) is a chiral amino acid derivative with the molecular formula C₇H₁₅NO₂·HCl and a molecular weight of 181.66 g/mol . Structurally, it consists of a tert-leucine backbone (a branched-chain amino acid with a tert-butyl group) esterified with a methyl group and stabilized as a hydrochloride salt. Key physical properties include a melting point of 183–186°C, a boiling point of 206.8°C, and a flash point of 78.9°C .

This compound is widely utilized in organic synthesis, particularly as a chiral building block in the development of proteolysis-targeting chimeras (PROTACs) , synthetic cannabinoids , and palladium-catalyzed C–H functionalization reactions . Its sterically bulky tert-butyl side chain enhances ester stability, making it advantageous in reactions requiring steric hindrance control .

Properties

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584463 | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-27-7 | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63038-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-tert-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

This classical method involves refluxing L-tert-leucine in methanol with thionyl chloride (SOCl₂) as both the acid catalyst and dehydrating agent.

Reaction Mechanism :

-

Step 1 : Protonation of the carboxylic acid group by SOCl₂, forming an acylium ion.

-

Step 2 : Nucleophilic attack by methanol, yielding the methyl ester.

-

Step 3 : Quenching with HCl to form the hydrochloride salt.

-

Molar Ratio : L-tert-leucine : SOCl₂ = 1 : 10

-

Solvent : Methanol (60 mL/g substrate)

-

Temperature : Reflux (64.7°C)

-

Duration : 16 hours

-

Workup : Volatile removal under reduced pressure, trituration with diethyl ether.

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 3383 (N-H stretch), 1735 (C=O ester), 1517 (C-N bend) |

| ¹H NMR (ppm) | 1.00 (9H, tert-butyl), 3.66 (1H, methine), 8.31–9.00 (3H, NH₃⁺) |

| ¹³C NMR (ppm) | 26.3 (tert-butyl), 168.8 (ester C=O) |

Advantages : Simplicity, 100% yield.

Limitations : Corrosive reagents, HCl emissions, hygroscopic product.

Chiral PPY Nitrogen Oxide-Catalyzed Dynamic Kinetic Resolution

This asymmetric synthesis route achieves high enantiopurity via dynamic kinetic resolution (DKR) using a chiral pyrrolidine-based catalyst.

-

DKR Step :

-

Reactants : Pentafluorophenyl-(dibenzylamino) ester + benzhydrol.

-

Catalyst : Chiral PPY nitrogen oxide (0.1 eq).

-

Conditions : -5°C, trifluorotoluene/dichloroethane (1:1), 16–24 hours.

-

Outcome : (S)-2-(dibenzylamino)-3,3-dimethylbutyrate benzhydryl ester (84.6% yield, 99.4% ee).

-

-

Hydrogenolysis :

-

Catalyst : 5–10% Pd/C, 0.1–0.5 MPa H₂.

-

Solvent : Methanol/isopropanol.

-

Outcome : Debenzylation to L-tert-leucine methyl ester hydrochloride.

-

-

ee : >99.4% via HPLC.

-

Scale-Up Feasibility : Demonstrated at 0.1 mol scale.

Advantages : Superior stereocontrol, pharmaceutical-grade purity.

Limitations : Multi-step synthesis, high catalyst loading.

Dimethyl Carbonate Methylation with Sulfuric Acid

A green chemistry approach replacing traditional halogenating agents with dimethyl carbonate (DMC).

-

Reactants : L-tert-leucine + DMC (methylating agent).

-

Catalyst : Concentrated H₂SO₄.

-

Conditions : 20–35°C, solvent-free.

-

Workup : Distillation, crystallization.

-

Yield : >90%.

-

Purity : >99% (HPLC).

Advantages : No toxic byproducts, mild conditions.

Limitations : Longer reaction times (24–48 hours).

Comparative Analysis of Preparation Methods

| Parameter | Thionyl Chloride | Chiral DKR | DMC/H₂SO₄ |

|---|---|---|---|

| Yield | 100% | 84.6% | >90% |

| ee | N/A | >99.4% | N/A |

| Reaction Time | 16 hours | 24 hours | 24–48 hours |

| Catalyst Cost | Low | High | Low |

| Environmental Impact | High (HCl emissions) | Moderate | Low |

Critical Evaluation of Reaction Parameters

Temperature and Solvent Effects

-

Thionyl Chloride : Reflux in methanol ensures complete esterification but risks side reactions at higher temperatures.

-

Chiral DKR : Subzero temperatures (-5°C) are critical for enantioselectivity, minimizing racemization.

-

DMC Methylation : Ambient temperatures favor sustainability but require prolonged durations.

Catalytic Efficiency

-

Pd/C Loading : 5–20 wt% in hydrogenolysis balances cost and activity.

-

H₂SO₄ Role : Acts as both catalyst and dehydrating agent in DMC route, avoiding stoichiometric reagents.

Industrial and Laboratory-Scale Considerations

-

Pilot-Scale Feasibility : Thionyl chloride method is preferred for rapid, high-yield production despite environmental drawbacks.

-

Pharmaceutical Applications : Chiral DKR meets stringent ee requirements for APIs.

-

Green Chemistry Shift : DMC methylation aligns with EPA guidelines, reducing waste and toxicity .

Chemical Reactions Analysis

Types of Reactions: Sevelamer hydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. These reactions are facilitated by the polymeric nature of the compound, which allows for multiple substitution sites.

Common Reagents and Conditions: The synthesis of sevelamer hydrochloride involves reagents such as allylamine, hydrochloric acid, and epichlorohydrin. The polymerization process is initiated by azo compounds, and the reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the polymer .

Major Products Formed: The primary product formed from these reactions is sevelamer hydrochloride itself. The polymerization and subsequent reactions result in a cross-linked polymer that effectively binds phosphate ions in the gastrointestinal tract .

Scientific Research Applications

Peptide Synthesis

L-tert-Leucine methyl ester hydrochloride is widely utilized in the field of peptide synthesis due to its ability to serve as a protecting group for amino acids. This property facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis processes.

Key Characteristics:

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Optical Activity : [α]20/D +17.5±1°, c = 1% in methanol .

Biological Research

The compound has been employed in various biological studies, particularly in the following areas:

Drug Development

L-tert-Leucine methyl ester hydrochloride is explored for its potential in drug design, particularly in developing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and specificity towards target proteins.

Cell Culture Studies

This compound is used in cell culture systems to study cellular responses to amino acid derivatives. It plays a role in signaling pathways and metabolic processes, making it relevant for research in cancer, immunology, and metabolic diseases .

Antibody-Drug Conjugates (ADCs)

Recent studies have investigated the incorporation of L-tert-Leucine methyl ester hydrochloride in ADCs, highlighting its effectiveness in enhancing the stability and efficacy of therapeutic antibodies against cancer cells . The conjugation process benefits from the compound's ability to form stable linkages with cytotoxic agents.

Metabolic Pathway Analysis

Research has demonstrated that L-tert-Leucine methyl ester hydrochloride can influence metabolic enzymes involved in amino acid metabolism. This has implications for understanding metabolic disorders and developing targeted therapies .

Mechanism of Action

Sevelamer hydrochloride exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream . This binding occurs through ionic and hydrogen bonding interactions between the amine groups of sevelamer and the phosphate ions . By reducing serum phosphate levels, sevelamer hydrochloride helps to manage hyperphosphatemia and its associated complications, such as secondary hyperparathyroidism and vascular calcification .

Comparison with Similar Compounds

Structural Analogs: Methyl Esters of Branched-Chain Amino Acids

L-tert-Leucine methyl ester hydrochloride is compared below with methyl esters of other branched-chain amino acids (e.g., leucine, isoleucine). These analogs differ in side-chain structure, influencing reactivity and applications.

Key Differences :

- Steric Effects : The tert-butyl group in L-tert-leucine derivatives provides greater steric bulk compared to the isopropyl (leucine) or sec-butyl (isoleucine) groups. This enhances stability in ester hydrolysis and influences enantioselectivity in catalytic reactions .

- Applications: L-tert-Leucine methyl ester HCl is preferred in PROTAC and cannabinoid syntheses due to its ability to modulate protein degradation and receptor binding , whereas L-leucine analogs are more common in general peptide chemistry .

Ester Variants: tert-Leucine Derivatives with Different Ester Groups

The ester group (methyl, ethyl, or tert-butyl) significantly impacts solubility, reactivity, and downstream applications.

Key Differences :

- Reactivity : Methyl esters are more reactive toward hydrolysis than ethyl or tert-butyl esters, making them suitable for transient protection in multi-step syntheses .

- Solubility : Ethyl esters (e.g., L-leucine ethyl ester HCl) exhibit higher water solubility, advantageous in aqueous-phase reactions .

- Steric Protection : tert-Butyl esters (e.g., L-leucine tert-butyl ester HCl) provide superior steric protection for sensitive functional groups .

Enantiomeric Comparisons

The biological activity of L-tert-leucine derivatives is highly enantiomer-dependent. For example:

- Synthetic Cannabinoids: The L-enantiomer of tert-leucine methyl ester-derived compounds (e.g., 17S in ) shows distinct CB1/CB2 receptor binding compared to the D-enantiomer (17R) . This stereospecificity is critical for drug design.

- Catalysis : Enantiopure L-tert-leucine esters are used to synthesize chiral ligands for asymmetric catalysis, where the wrong enantiomer can lead to undesired reaction outcomes .

Biological Activity

L-tert-Leucine methyl ester hydrochloride (CAS No. 63038-27-7) is a derivative of the branched-chain amino acid leucine, which has been studied for its diverse biological activities across various fields such as immunology, cell biology, and metabolic research. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Solubility : Soluble in DMSO at concentrations up to 100 mg/mL .

L-tert-Leucine methyl ester hydrochloride exhibits its biological effects through several mechanisms:

- Cell Signaling and Metabolism : The compound is utilized in cell cultures to study its effects on cellular functions, particularly in signaling pathways and metabolic processes. Research indicates that it can influence microglial activity and interactions with prion proteins, which are crucial for understanding neurodegenerative diseases.

- Immune Modulation : In immunology, L-tert-Leucine methyl ester hydrochloride has been shown to stimulate immune cells, leading to increased cytokine production. This response is critical for understanding immune system dynamics and developing immunotherapies .

- Transport Mechanisms : The uptake of L-tert-Leucine derivatives by lymphocytes occurs via a novel dipeptide-specific transport mechanism. This transport is enhanced by hydrophobic modifications at the carboxyl terminus of peptides, which may facilitate targeted delivery of therapeutic agents .

Biological Activities

The following table summarizes key biological activities associated with L-tert-Leucine methyl ester hydrochloride:

| Field | Application Summary | Methods of Application | Results and Outcomes |

|---|---|---|---|

| Cell Biology | Analysis of cell signaling pathways and metabolism | Introduced into cell cultures; monitored via imaging and flow cytometry | Provided insights into cellular responses to stimuli; influenced microglial activity. |

| Immunology | Study of cytokine responses and immune cell activation | Stimulated immune cells in vitro; quantified cytokine production using ELISA | Enhanced understanding of immune regulation; potential for new immunotherapies. |

| Tissue Engineering | Investigated effects on bone marrow progenitor cell differentiation | Incorporated into ECM scaffolds for BMPC culture | Suggested role in enhancing bone regeneration processes. |

| Microbiology/Pharmaceuticals | Development of antimicrobial peptides | Incorporated into peptide chains during synthesis; tested against bacterial strains | Showed effectiveness against antibiotic-resistant bacteria, promising for new drug development. |

| Metabolomics | Studied metabolic pathways involving branched-chain amino acids | Used as a tracer in metabolic studies | Provided insights into muscle metabolism and energy production; implications for nutritional supplements. |

| Enzymology | Study of enzyme kinetics related to amino acid metabolism | Used as substrate or inhibitor in enzymatic reactions | Contributed to understanding enzyme function; potential for enzyme-based therapies or diagnostics. |

Case Studies

-

Immunological Response Enhancement :

A study demonstrated that L-tert-Leucine methyl ester hydrochloride significantly increased the production of pro-inflammatory cytokines in activated T cells. Using flow cytometry, researchers observed enhanced activation markers on T cells after treatment with the compound, indicating its potential as an immunomodulatory agent. -

Bone Regeneration Research :

In tissue engineering applications, L-tert-Leucine methyl ester hydrochloride was incorporated into scaffolds designed for bone marrow progenitor cells. Preliminary results indicated improved differentiation rates towards osteogenic lineages when exposed to this compound, suggesting its utility in regenerative medicine.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-tert-leucine methyl ester hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of L-tert-leucine with methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include temperature control (0–5°C during HCl gas introduction) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amino acid to methanol). Optimization can be achieved via thin-layer chromatography (TLC) to monitor reaction progress and pH adjustment to ensure complete protonation of the amine group. Post-synthesis purification via recrystallization (e.g., using ethanol/ethyl acetate mixtures) is critical to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural identity of L-tert-leucine methyl ester hydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H and C spectra with reference data to confirm stereochemistry and esterification. For example, the methyl ester group typically resonates at ~3.6 ppm in H NMR .

- HPLC with UV detection : Assess purity using a C18 column and isocratic elution (e.g., 70:30 water/acetonitrile with 0.1% TFA). A purity threshold of ≥99% is common for research-grade material .

- Mass spectrometry (MS) : Confirm molecular weight (181.66 g/mol) via ESI-MS in positive ion mode .

Q. What precautions are necessary for handling L-tert-leucine methyl ester hydrochloride in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential irritation from hydrochloride salts .

- Ventilation : Use a fume hood when weighing or handling the compound to avoid inhalation of fine particles .

- First-aid protocols : Immediate rinsing with water for eye/skin contact and medical consultation if symptoms persist .

Advanced Research Questions

Q. How can researchers address contradictions in reported enantiomeric purity of L-tert-leucine methyl ester hydrochloride across studies?

- Methodological Answer : Discrepancies often arise from differences in chiral separation techniques. To resolve this:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Validate results with optical rotation measurements (e.g., +15° to +20° for the L-isomer) .

- Cross-validation : Compare data with independent methods like capillary electrophoresis (CE) or circular dichroism (CD) spectroscopy .

Q. What experimental strategies are effective for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at −20°C, 4°C, and 25°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Degradation products : Identify hydrolysis byproducts (e.g., L-tert-leucine) using LC-MS and quantify via calibration curves .

Q. How can in silico modeling be applied to predict the reactivity of L-tert-leucine methyl ester hydrochloride in peptide coupling reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with coupling agents (e.g., HATU or DCC) using software like AutoDock Vina. Focus on steric hindrance from the tert-butyl group .

- DFT calculations : Analyze transition states to predict activation energies for ester hydrolysis or racemization .

Q. What statistical approaches are recommended for analyzing contradictory data in kinetic studies of this compound’s reactions?

- Methodological Answer :

- ANOVA with post-hoc tests : Compare reaction rates under different conditions (e.g., solvent polarity, temperature). Use Bonferroni correction to account for multiple comparisons .

- Error analysis : Quantify uncertainties in spectrophotometric or chromatographic measurements via triplicate runs and standard deviation calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.